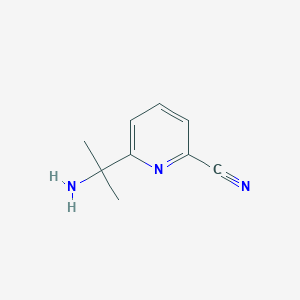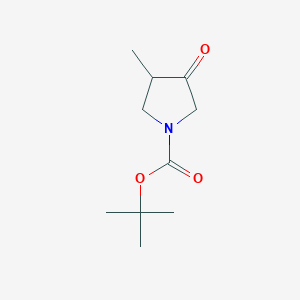
6-(2-Aminopropan-2-yl)picolinonitrile
Overview
Description
6-(2-Aminopropan-2-yl)picolinonitrile is a chemical compound with the molecular formula C9H11N3 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 6-(2-Aminopropan-2-yl)picolinonitrile consists of 9 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms . The molecular weight is 161.2 g/mol .Physical And Chemical Properties Analysis
6-(2-Aminopropan-2-yl)picolinonitrile has a molecular weight of 161.2 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Intramolecular Charge Transfer
One study highlighted the intramolecular charge transfer (ICT) and dual fluorescence observed with a planarized aminobenzonitrile derivative, demonstrating significant ICT favored by a small energy gap, indicating potential applications in understanding and designing molecular systems for electronic and photonic applications (Zachariasse et al., 2004).
Catalytic Reduction and Addition Reactions
Research on novel chiral Pyridine N‐Oxide Ligands, derived from picolinic acids, showed their application in enantioselective catalytic reduction of ketones and addition of diethylzinc to aldehydes, presenting a route for asymmetric synthesis in organic chemistry (Derdau et al., 1999).
Metal Complex Formation
Another study detailed the formation of metal complexes with a sterically crowded isoindoline pincer ligand, demonstrating different coordination modes with metals like Cd2+, Zn2+, and Pd2+, which could have implications in coordination chemistry and material science (Dietrich et al., 2005).
Conformational Analyses
The conformational analyses of derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol were reported, which can contribute to the understanding of molecular structures and interactions in pharmaceutical sciences and materials chemistry (Nitek et al., 2020).
Synthesis of Intermediates
Research on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile highlighted its importance as an intermediate in PI3K/mTOR inhibitors, showing its relevance in medicinal chemistry for drug development (Lei et al., 2015).
properties
IUPAC Name |
6-(2-aminopropan-2-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-9(2,11)8-5-3-4-7(6-10)12-8/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZANLAQECUGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminopropan-2-yl)picolinonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527648.png)



![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)hydrazinecarboxylate](/img/structure/B1527654.png)

